molecular formula C22H20ClF2N3O2 B605032 A-1165442 CAS No. 1221443-94-2

A-1165442

Cat. No.: B605032
CAS No.: 1221443-94-2
M. Wt: 431.87
InChI Key: VJJGAJAUECQWSZ-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-1165442 is a synthetic organic compound known for its potent and competitive antagonism of the transient receptor potential vanilloid-1 (TRPV1) channel. This compound has demonstrated significant analgesic efficacy in rodent models of osteoarthritis pain . The TRPV1 channel is involved in the sensation of pain and heat, making this compound a valuable tool in pain management research .

Mechanism of Action

A-1165442 acts as a TRPV1 antagonist . It displays potent, competitive antagonism at recombinant human TRPV1 activated by capsaicin . It also shows excellent selectivity (>100-fold) versus other members of the TRP family .

Safety and Hazards

A-1165442 is for research use only . It should be handled carefully to avoid inhalation and contact with eyes and skin . It should be stored in a cool, well-ventilated area away from direct sunlight and sources of ignition .

Preparation Methods

The synthesis of A-1165442 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

A-1165442 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClF2N3O2/c1-13-7-17-14(10-26-13)3-2-4-18(17)27-21(29)28-19-9-22(11-24,12-25)30-20-8-15(23)5-6-16(19)20/h2-8,10,19H,9,11-12H2,1H3,(H2,27,28,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJGAJAUECQWSZ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2NC(=O)NC3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=CC=C2NC(=O)N[C@@H]3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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